molecular formula C10H22N4 B079449 2-[3-(cyclohexylamino)propyl]guanidine CAS No. 13860-67-8

2-[3-(cyclohexylamino)propyl]guanidine

Cat. No.: B079449
CAS No.: 13860-67-8
M. Wt: 198.31 g/mol
InChI Key: JFCBDCWYMZCHTF-UHFFFAOYSA-N
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Description

2-[3-(Cyclohexylamino)propyl]guanidine is a guanidine derivative characterized by a cyclohexylamine-substituted propyl chain attached to the guanidine core. Guanidine derivatives are widely studied for their biological activity, particularly in receptor binding (e.g., histamine H2 receptors) and catalytic applications. The cyclohexyl group in this compound likely enhances lipophilicity, influencing membrane permeability and receptor interaction kinetics.

Properties

CAS No.

13860-67-8

Molecular Formula

C10H22N4

Molecular Weight

198.31 g/mol

IUPAC Name

2-[3-(cyclohexylamino)propyl]guanidine

InChI

InChI=1S/C10H22N4/c11-10(12)14-8-4-7-13-9-5-2-1-3-6-9/h9,13H,1-8H2,(H4,11,12,14)

InChI Key

JFCBDCWYMZCHTF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCCCN=C(N)N

Canonical SMILES

C1CCC(CC1)NCCCN=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(cyclohexylamino)propyl]guanidine typically involves the reaction of cyclohexylamine with a suitable guanidine precursor. One common method includes the reaction of cyclohexylamine with 1,3-dibromopropane to form 3-(cyclohexylamino)propylamine, which is then reacted with a guanidine derivative under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(cyclohexylamino)propyl]guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

2-[3-(cyclohexylamino)propyl]guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(cyclohexylamino)propyl]guanidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The biological activity of guanidine derivatives is highly sensitive to substituent variations. Below is a comparative analysis with key analogs:

Compound Substituents Biological Activity Key Findings Reference
2-[3-(Cyclohexylamino)propyl]guanidine Cyclohexylamino-propyl Not explicitly reported Cyclohexyl group may enhance lipophilicity and receptor binding selectivity. -
Imromidine 3-(Imidazol-4-yl)propylguanidine H2 receptor agonist Imidazole moiety critical for H2-agonistic efficacy; substitution alters activity .
Gapromidine 3-(Imidazol-5-yl)propyl + pyridinylamino-ethyl H2 receptor agonist Dual substituents (imidazole + pyridine) enhance receptor affinity .
Iodoaminopotentidine Cyano + piperidinylmethyl-phenoxypropyl H2 receptor antagonist Used for reversible/irreversible receptor labeling due to iodine substituent .
Compound 3.52 Cyclohexylmethyl + 2-aminothiazol-5-ylpropyl H2 receptor agonist Acylguanidine structure (thiazole + cyclohexyl) improves potency (IC50 < 10 nM) .

Key Trends in Structure-Activity Relationships (SAR)

  • Cyclohexyl vs. Imidazole Groups: Replacing imidazole (as in imromidine) with cyclohexylamino (target compound) may reduce H2-specific agonism but increase selectivity for other receptors or improve pharmacokinetics .
  • Acylguanidine vs. Alkylguanidine : Compound 3.52’s acylguanidine structure demonstrates higher potency than alkylguanidines, suggesting that electron-withdrawing groups enhance receptor binding .
  • Polar vs. Nonpolar Substituents: The cyano group in iodoaminopotentidine improves receptor labeling efficiency, while bulky groups (e.g., piperidinylmethyl-phenoxy) enhance antagonist activity .

Physicochemical and Functional Comparisons

  • Synthetic Flexibility : Silica-functionalized guanidines (e.g., Si-DCG) highlight applications in catalysis, whereas the target compound’s structure suggests a focus on biological targeting .

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